Target Selectivity: 17-Fold Window Over Methyl-Lysine Readers
UNC-2170 demonstrates a minimum of 17-fold selectivity for the 53BP1 tandem tudor domain relative to a panel of nine other methyl-lysine (Kme) reader proteins [1]. This selectivity was established via a cross-screening approach against a focused library of Kme reader domains, including L3MBTL1, JMJD2A, and other tudor-domain-containing proteins . This quantitative selectivity margin is essential for minimizing confounding off-target effects when investigating 53BP1-specific roles in non-homologous end joining (NHEJ) and chromatin dynamics.
| Evidence Dimension | Selectivity (fold-difference in binding) |
|---|---|
| Target Compound Data | Kd = 22 µM (53BP1 TTD) |
| Comparator Or Baseline | Nine other methyl-lysine reader proteins (e.g., L3MBTL1, JMJD2A) |
| Quantified Difference | ≥ 17-fold greater affinity for 53BP1 TTD |
| Conditions | Isothermal Titration Calorimetry (ITC) and/or AlphaScreen assays against recombinant protein domains |
Why This Matters
This quantifiable selectivity ensures that observed cellular phenotypes can be attributed specifically to 53BP1 antagonism, rather than to unintended modulation of other tudor-domain or methyl-lysine reader pathways.
- [1] Perfetti MT, Baughman BM, Dickson BM, Mu Y, Cui G, Mader P, et al. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1. ACS Chem Biol. 2015;10(4):1072-1081. View Source
